molecular formula C32H27NO5 B14744126 [4-(Benzyloxy)phenyl](6,7-dimethoxyisoquinolin-1-yl)methyl benzoate CAS No. 5544-54-7

[4-(Benzyloxy)phenyl](6,7-dimethoxyisoquinolin-1-yl)methyl benzoate

Cat. No.: B14744126
CAS No.: 5544-54-7
M. Wt: 505.6 g/mol
InChI Key: DYEVWJAIKQOWTQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenylmethyl benzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxyphenyl group linked to a dimethoxyisoquinolinylmethyl benzoate moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenylmethyl benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenyl alcohol.

    Synthesis of the Isoquinoline Derivative: The isoquinoline moiety is synthesized by reacting 6,7-dimethoxyisoquinoline with a suitable alkylating agent under acidic conditions.

    Coupling Reaction: The final step involves the esterification of the benzyloxyphenyl intermediate with the isoquinoline derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenylmethyl benzoate: undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), Nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

4-(Benzyloxy)phenylmethyl benzoate: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenylmethyl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

4-(Benzyloxy)phenylmethyl benzoate: can be compared with similar compounds such as:

The uniqueness of 4-(Benzyloxy)phenylmethyl benzoate lies in its complex structure, which provides a versatile platform for diverse chemical modifications and applications.

Properties

CAS No.

5544-54-7

Molecular Formula

C32H27NO5

Molecular Weight

505.6 g/mol

IUPAC Name

[(6,7-dimethoxyisoquinolin-1-yl)-(4-phenylmethoxyphenyl)methyl] benzoate

InChI

InChI=1S/C32H27NO5/c1-35-28-19-25-17-18-33-30(27(25)20-29(28)36-2)31(38-32(34)24-11-7-4-8-12-24)23-13-15-26(16-14-23)37-21-22-9-5-3-6-10-22/h3-20,31H,21H2,1-2H3

InChI Key

DYEVWJAIKQOWTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC

Origin of Product

United States

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